Methyl 2-(chloromethyl)nicotinate
Overview
Description
Methyl 2-(chloromethyl)nicotinate is a chemical compound with the CAS Number: 177785-14-7 . It has a molecular weight of 185.61 and its IUPAC name is this compound . It is stored in an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C8H8ClNO2 . The InChI Code is 1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 279.4±30.0 °C and a predicted density of 1.252±0.06 g/cm3 . It is stored at a temperature between 2-8°C .Scientific Research Applications
1. Chemical Synthesis and Characterization
Methyl 2-(chloromethyl)nicotinate is a chemical compound with various applications in synthetic chemistry. Shen Ying-zhong (2009) investigated a synthetic route for 2-chloro-3-cynaomethylpyridine, involving the chlorination and esterification of 2-chloro nicotinic acid, eventually producing methyl 2-chloro nicotinate as an intermediate. This process highlights the use of this compound in complex chemical syntheses and its role in producing other valuable compounds (Shen Ying-zhong, 2009).
2. Pharmacological Studies
Methyl nicotinate, a methyl ester of nicotinic acid and a related compound, has been studied for its pharmacological properties. For instance, Erharuyi et al. (2015) synthesized methyl nicotinate and evaluated its antinociceptive activity, demonstrating its potential as a pain-relieving agent (O. Erharuyi et al., 2015).
3. Metabolic Implications in Cancer
Nicotinamide N-methyltransferase (NNMT), which uses similar compounds as substrates, has been shown to play a role in cancer by affecting the methylation potential of cells. Ulanovskaya et al. (2013) found that NNMT overexpression in cancer cells led to altered epigenetic states, suggesting the importance of methyl nicotinate derivatives in cancer biology (O. Ulanovskaya et al., 2013).
4. DNA Damage and Repair
Berger and Sikorski (1980) explored the effect of nicotinamide, closely related to methyl nicotinate, on DNA repair synthesis in human lymphocytes. They observed that nicotinamide stimulates DNA repair in cells subjected to DNA damage, indicating a potential role for methyl nicotinate derivatives in cellular repair mechanisms (N. Berger & G. W. Sikorski, 1980).
5. Development of Biosensors
Bairagi et al. (2019) developed a biosensor using cobalt and reduced graphene oxide for detecting methyl nicotinate, a tuberculosis biomarker. This innovative approach underlines the significance of methyl nicotinate derivatives in medical diagnostics (Pallab Kumar Bairagi et al., 2019).
Mechanism of Action
Target of Action
Methyl 2-(chloromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary target of niacin and its derivatives is thought to involve peripheral vasodilation . .
Mode of Action
This compound is strictly locally-acting due to its short half-life . The release of prostaglandin D2 leads to vasodilation, enhancing local blood flow at the site of application .
Result of Action
The result of this compound’s action is primarily the enhancement of local blood flow due to peripheral vasodilation . This can lead to temporary relief of aches and pains in muscles, tendons, and joints .
Action Environment
The action of this compound is influenced by environmental factors. It should be stored in an inert atmosphere at 2-8°C . The compound’s action, efficacy, and stability may be affected by factors such as temperature, pH, and the presence of other substances.
Safety and Hazards
Methyl 2-(chloromethyl)nicotinate is classified under GHS05 and GHS07 hazard pictograms . The signal word is “Danger” and the hazard statements are H302-H314 . The precautionary statements are P261-P280-P305+P351+P338-P310 . It’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
methyl 2-(chloromethyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVNKVBDFJAFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597889 | |
Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177785-14-7 | |
Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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